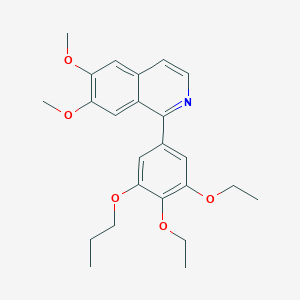
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the isoquinoline core. The specific steps may include:
Formation of the Aldehyde Intermediate: The starting material, 3,4-diethoxy-5-propoxybenzaldehyde, is synthesized through the alkylation of 3,4-dihydroxybenzaldehyde with ethyl and propyl halides.
Pictet-Spengler Reaction: The aldehyde intermediate reacts with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of an acid catalyst, such as hydrochloric acid, to form the desired isoquinoline compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple methoxy and ethoxy groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline
- 1-(3,4-Diethoxyphenyl)-6,7-dimethoxyisoquinoline
- 1-(3,4-Diethoxy-5-methoxyphenyl)-6,7-dimethoxyisoquinoline
Uniqueness
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline is unique due to the presence of both ethoxy and propoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural variation allows for distinct interactions with molecular targets, potentially leading to unique pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C24H29NO5/c1-6-11-30-22-14-17(13-21(28-7-2)24(22)29-8-3)23-18-15-20(27-5)19(26-4)12-16(18)9-10-25-23/h9-10,12-15H,6-8,11H2,1-5H3 |
InChI Key |
MWVJATCXRMXSJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















